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Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B116886

For Researchers, Scientists, and Drug Development Professionals

2-Ethylpyrazine, a key heterocyclic aromatic compound, is a significant contributor to the
desirable nutty, roasted, and cocoa-like aromas in a wide variety of foods and beverages. Its
sensory perception, however, is not static; it undergoes a remarkable transformation with
changes in concentration, shifting from subtle nutty and earthy notes at lower levels to more
intense roasted and even chocolate-like characteristics at higher concentrations. This technical
guide provides an in-depth exploration of the sensory profile of 2-Ethylpyrazine, presenting
guantitative data, detailed experimental methodologies, and a visualization of the underlying
olfactory signaling pathway.

Sensory Profile and Thresholds

The sensory character of 2-Ethylpyrazine is highly dependent on its concentration. At lower
levels, it imparts delicate nutty and peanut-like notes. As the concentration increases, the
aroma profile evolves to include more pronounced roasted and toasted qualities, eventually
developing into rich cocoa and coffee-like facets at higher levels.[1]

The following table summarizes the reported odor and flavor thresholds of 2-Ethylpyrazine in
different media. These thresholds represent the lowest concentration at which the compound
can be detected.
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Concentration

Threshold Type Medium Reference

(ppm)
Odor Water 35 (Koehler et al., 1971)
Taste - 10.00 (Mosciano, 1998)

Note: The odor threshold in air has been reported as 2 ppb, converted from the concentration

in water.[2]

The following table details the diverse sensory descriptors associated with 2-Ethylpyrazine at
a concentration of 10.00 ppm.

Sensory Descriptor

Nutty

Musty

Casky

Woody

Potato

Earthy

Cocoa

Fishy nuance

(Source: Mosciano, 1998)[3]

Recommended Usage Levels in Food Products

The concentration-dependent nature of 2-Ethylpyrazine's flavor profile makes its application in
the food industry a matter of precise dosing to achieve the desired sensory outcome. The
following table provides suggested usage levels for a related compound, 2-ethyl-3-methyl
pyrazine, which offers insights into the concentrations at which different flavor notes are
achieved in various food matrices.
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L Suggested Level Sensory
Food Category Application L
(ppm) Contribution
Savory General 300 Subtle roasted note
Good level of addition
Roast Beef 500 ) )
with other pyrazines
HVP 200 Subdued roasted note
Hint of authentic
Brown Flavors Chocolate & Cocoa 400-1000 )
nuttiness
Varies with degree of
Coffee 2000+
roast
Nut Flavors Toasted Almond 1000 Nutty profile
Most effective at
Hazelnut & Peanut ~2000 ]
higher levels
) ] Similar to toasted
Pistachio 1000
almond
Other Flavors Bread Crumb 100 Subtle flavor

More aggressive

Bread Crust/Pizza 2000+ favor

Toasted Coconut 200 Moderate toasting
Malted Milk <100 -

Molasses 100 -

Brown Sugar 30 -

Black Tea 30 -

Red Tea (Oolong) 200 -

(Source: Perfumer & Flavorist)[4]

Experimental Protocols
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Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. The
following table outlines typical parameters for the analysis of pyrazines.
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Parameter

Specification

Sample Preparation

Extraction Method

Headspace Solid-Phase Microextraction (HS-
SPME)

Divinylbenzene-Carboxen-polydimethylsiloxane

SPME Fiber
(DVB/CAR/PDMS)
Pre-incubation Temperature 80°C
Extraction Temperature 50°C
Extraction Time 50 minutes

Gas Chromatography (GC)

SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 pm)

Column
or Rtx-5 (dimethylpolysiloxane)
Carrier Gas Helium
Flow Rate 1.0 - 1.2 mL/min
Injector Temperature 230 - 270°C
Injection Mode Splitless

Oven Temperature Program

Initial 40°C (hold 1.5-5 min), ramp to 100-230°C
at 2-15°C/min, with subsequent ramps to 245°C

Olfactometry (O)

Sniffing Port

Heated transfer line connected to a sniffing

mask or port

Panelists

Trained sensory assessors

Data Collection

Assessors record odor descriptors and intensity

at specific retention times

(Sources:[5][6][71[8])

Quantitative Descriptive Analysis (QDA)
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QDA is a sensory evaluation method used to identify, describe, and quantify the sensory
attributes of a product.

. Panelist Selection and Training:

A panel of 10-20 individuals is selected based on their sensory acuity and ability to verbalize
perceptions.[9]

Panelists undergo extensive training (e.g., two weeks) to familiarize themselves with the
target flavor attributes using reference standards (e.g., 2-acetylpyrazine for "nutty").[9]

Training focuses on developing a consensus on the sensory lexicon and practicing intensity
scoring.[9]

. Attribute Generation and Definition:

The panel collectively develops a list of descriptive terms (Ilexicon) that comprehensively
characterize the sensory properties of the samples.

Each descriptor is clearly defined to ensure consistent understanding among panelists.
. Intensity Rating:

Panelists rate the intensity of each attribute for each sample using a line scale (e.g., a 15-cm
line anchored with "low" and "high").

Samples are presented in a controlled and randomized order to minimize bias.
. Data Analysis:
The intensity ratings are converted to numerical data.

Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant
differences in sensory attributes among samples.[9]

Visualizing the Mechanisms of Perception and
Analysis
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To understand how 2-Ethylpyrazine is perceived and analyzed, the following diagrams
illustrate the key pathways and workflows.
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Start: Product Samples

Panelist Selection & Training
(Screening for sensory acuity,
training with reference standards)

:

Lexicon Development
(Generate & define descriptive terms)

:

Sensory Evaluation
(Individual booths, randomized sample order,
intensity rating on line scales)

'

Data Collection
(Convert line scale ratings to numerical data)

'

Statistical Analysis
(ANOVA, PCA, etc.)

'

Results & Interpretation
(Sensory profile of each sample)

End: In-depth Sensory Profile
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Start: Sample with Volatiles

Volatile Extraction
(e.g., HS-SPME)
Gas Chromatography (GC)
(Separation of volatile compounds)

Detdction

Effluent Splitting

Instrumental Detector (FID/MS) Olfactometry Port
(Peak detection & identification) (Human assessor sniffs effluent)
\- J
y y

Data Integration
(Correlate instrumental peaks with
odor events and descriptors)

'

Edentification of Odor-Active Compounds)

End: Odor Profile

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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